Cas no 1707584-09-5 (3-Methyl-4-(pyrrolidin-3-yloxy)pyridinedihydrochloride)

3-Methyl-4-(pyrrolidin-3-yloxy)pyridinedihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-Methyl-4-(pyrrolidin-3-yloxy)pyridinedihydrochloride
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- Inchi: 1S/C10H14N2O.2ClH/c1-8-6-11-5-3-10(8)13-9-2-4-12-7-9;;/h3,5-6,9,12H,2,4,7H2,1H3;2*1H
- InChI Key: LNPCCNVGLFBPLL-UHFFFAOYSA-N
- SMILES: C1=NC=CC(OC2CCNC2)=C1C.[H]Cl.[H]Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
3-Methyl-4-(pyrrolidin-3-yloxy)pyridinedihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM509261-1g |
3-Methyl-4-(pyrrolidin-3-yloxy)pyridinedihydrochloride |
1707584-09-5 | 97% | 1g |
$585 | 2023-01-01 |
3-Methyl-4-(pyrrolidin-3-yloxy)pyridinedihydrochloride Related Literature
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Jianjun Wang,Heng-Ying Xiong,Emilie Petit,Laëtitia Bailly,Xavier Pannecoucke,Tatiana Besset Chem. Commun., 2019,55, 8784-8787
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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5. Carbohydrate based hyper-crosslinked organic polymers with –OH functional groups for CO2 separation†Bo Meng,Shannon M. Mahurin,Song-Hai Chai,Kimberly M. Nelson,David C. Baker,Honglai Liu J. Mater. Chem. A, 2015,3, 20913-20918
Additional information on 3-Methyl-4-(pyrrolidin-3-yloxy)pyridinedihydrochloride
Introduction to 3-Methyl-4-(pyrrolidin-3-yloxy)pyridinedihydrochloride (CAS No. 1707584-09-5)
3-Methyl-4-(pyrrolidin-3-yloxy)pyridinedihydrochloride, with the CAS number 1707584-09-5, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyridine derivatives and is characterized by the presence of a pyrrolidine moiety attached to the pyridine ring, which imparts specific pharmacological properties.
The chemical structure of 3-Methyl-4-(pyrrolidin-3-yloxy)pyridinedihydrochloride consists of a pyridine ring substituted with a methyl group at the 3-position and a pyrrolidin-3-yloxy group at the 4-position. The dihydrochloride salt form ensures enhanced solubility and stability, making it suitable for various pharmaceutical formulations. The presence of the pyrrolidine moiety is particularly noteworthy as it can influence the compound's interaction with biological targets, such as receptors and enzymes.
Recent studies have highlighted the potential of 3-Methyl-4-(pyrrolidin-3-yloxy)pyridinedihydrochloride in modulating various biological pathways. One of the key areas of interest is its role as a potential modulator of nicotinic acetylcholine receptors (nAChRs). nAChRs are ligand-gated ion channels that play crucial roles in neurotransmission and are implicated in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Research has shown that compounds with similar structural features can exhibit selective agonist or antagonist activity at different nAChR subtypes, making them valuable tools for understanding receptor function and developing novel therapeutics.
In addition to its potential as an nAChR modulator, 3-Methyl-4-(pyrrolidin-3-yloxy)pyridinedihydrochloride has also been investigated for its anti-inflammatory properties. Inflammation is a complex biological response involving various cellular and molecular mechanisms, and compounds that can selectively target these pathways have significant therapeutic potential. Preclinical studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 3-Methyl-4-(pyrrolidin-3-yloxy)pyridinedihydrochloride has been extensively studied to assess its suitability for clinical development. Data from animal models indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound shows good oral bioavailability and a reasonable half-life, which are essential factors for ensuring effective drug delivery and sustained therapeutic effects. Furthermore, preliminary safety assessments have not revealed any significant toxicological concerns, although further studies are warranted to fully evaluate its safety profile.
In the context of drug discovery and development, 3-Methyl-4-(pyrrolidin-3-yloxy)pyridinedihydrochloride represents an exciting lead compound with multiple avenues for further exploration. Its unique chemical structure and promising biological activities make it a valuable candidate for optimizing through structure-activity relationship (SAR) studies. By systematically modifying the molecular scaffold, researchers aim to enhance its potency, selectivity, and pharmacokinetic properties while minimizing potential side effects.
The future prospects for 3-Methyl-4-(pyrrolidin-3-yloxy)pyridinedihydrochloride are promising. Ongoing clinical trials are evaluating its efficacy in treating various neurological and inflammatory conditions. These trials will provide critical insights into its therapeutic potential and help guide its development into a viable pharmaceutical product. Additionally, collaborative efforts between academia and industry are fostering innovation in this field, driving forward the discovery of new derivatives with improved properties.
In conclusion, 3-Methyl-4-(pyrrolidin-3-yloxy)pyridinedihydrochloride (CAS No. 1707584-09-5) is a promising compound with diverse biological activities and therapeutic applications. Its unique chemical structure and favorable pharmacological profile make it an attractive candidate for further research and development in the field of medicinal chemistry. As research continues to uncover new insights into its mechanisms of action and potential clinical benefits, this compound holds significant promise for advancing the treatment of various diseases.
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